
Pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester is an organic compound with the molecular formula C14H18O4. This compound is characterized by the presence of a pentanoic acid backbone with additional functional groups, including an acetyl group, a methyl group, and a phenylmethyl ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester typically involves the esterification of pentanoic acid derivatives with phenylmethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to increase yield and reduce production time. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The acetyl and methyl groups may also influence the compound’s reactivity and interaction with enzymes.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4-oxo-, methyl ester: This compound has a similar pentanoic acid backbone but with a methyl ester group instead of a phenylmethyl ester group.
Pentanoic acid, 4-oxo-, ethyl ester: Similar structure with an ethyl ester group.
Pentanoic acid, phenylmethyl ester: Lacks the acetyl and methyl groups present in pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester.
Uniqueness
This compound is unique due to the presence of both acetyl and methyl groups, which can significantly alter its chemical properties and reactivity compared to other similar compounds. These functional groups can enhance its utility in specific chemical reactions and applications.
Properties
CAS No. |
583887-49-4 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
benzyl 2-acetyl-2-methyl-4-oxopentanoate |
InChI |
InChI=1S/C15H18O4/c1-11(16)9-15(3,12(2)17)14(18)19-10-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
InChI Key |
MBPVTPNQJJAPJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C(=O)C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)
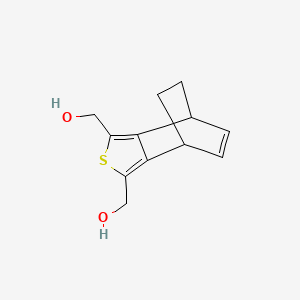
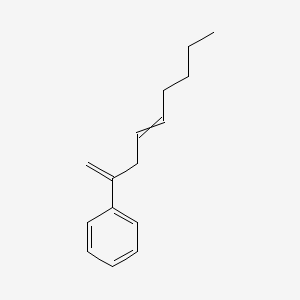
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
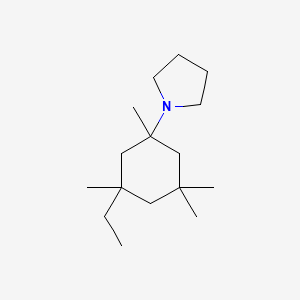
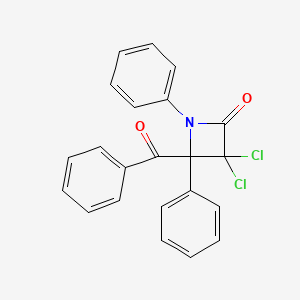
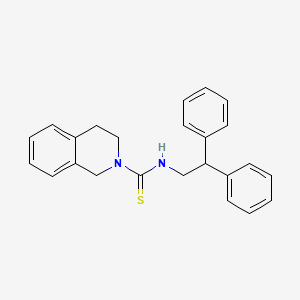

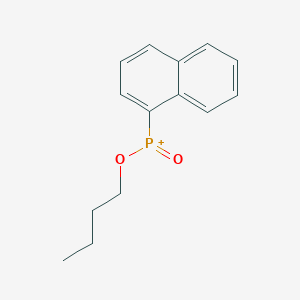
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
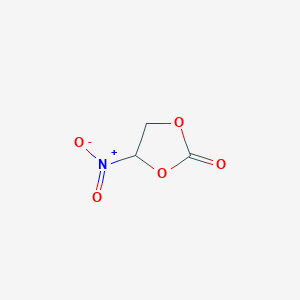
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
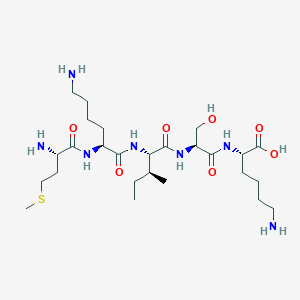
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)
